molecular formula C23H15ClFN3O B15040772 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B15040772
M. Wt: 403.8 g/mol
InChI Key: SLJJZAQDMRZVTR-VULFUBBASA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.

    Medicine: Research indicates that it may have pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to interact with the active sites of enzymes, blocking substrate binding and thus inhibiting enzymatic reactions. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

These compounds share structural similarities but differ in their substituents and overall molecular architecture, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C23H15ClFN3O

Molecular Weight

403.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H15ClFN3O/c24-19-10-6-11-20(25)18(19)14-26-28-23(29)17-13-22(15-7-2-1-3-8-15)27-21-12-5-4-9-16(17)21/h1-14H,(H,28,29)/b26-14+

InChI Key

SLJJZAQDMRZVTR-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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